

Application Notes and Protocols for IT-Th-Based Organic Solar Cell Fabrication

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fabrication and characterization of high-performance organic solar cells (OSCs) based on the non-fullerene acceptor **ITIC-Th**. The procedures outlined below are compiled from established research and are intended to serve as a comprehensive guide for fabricating efficient IT-Th-based devices.

Introduction

ITIC-Th, a derivative of the highly successful ITIC non-fullerene acceptor, has garnered significant attention in the field of organic photovoltaics. Its thienyl side chains promote favorable intermolecular interactions, leading to enhanced electron mobility. The deep HOMO and LUMO energy levels of ITIC-Th allow for effective energy level alignment with a variety of polymer donors, facilitating efficient charge separation and transport, which are critical for high power conversion efficiencies (PCE). This protocol will focus on the fabrication of ITIC-Th-based OSCs using the common donor polymers PTB7-Th and PBDB-T, in both conventional and inverted device architectures.

Device Architecture

Two primary device architectures are commonly employed for ITIC-Th-based OSCs:

 Conventional Architecture: Glass/ITO/Hole Transport Layer (HTL)/Active Layer (Donor:ITIC-Th)/Electron Transport Layer (ETL)/Metal Electrode



 Inverted Architecture: Glass/ITO/Electron Transport Layer (ETL)/Active Layer (Donor:ITIC-Th)/Hole Transport Layer (HTL)/Metal Electrode

The choice of architecture can influence device performance and stability. The inverted structure is often favored for its potential for longer device lifetime.

Experimental ProtocolsSubstrate Cleaning

Proper cleaning of the Indium Tin Oxide (ITO) coated glass substrates is crucial for fabricating high-quality devices. The following is a standard, rigorous cleaning procedure:

- Initial Cleaning: Place the ITO substrates in a substrate holder and sonicate in a beaker containing deionized water with a small amount of detergent (e.g., Hellmanex III) for 15-60 minutes.[1][2]
- Deionized Water Rinse: Thoroughly rinse the substrates with hot deionized water.[1]
- Solvent Cleaning: Sequentially sonicate the substrates in acetone and then isopropanol for 15 minutes each.[3]
- Final Rinse: Rinse the substrates again with deionized water.
- Drying: Dry the substrates using a nitrogen gun.[1]
- UV-Ozone Treatment: Immediately before depositing the next layer, treat the substrates with UV-ozone for 5-15 minutes to remove any remaining organic residues and to increase the wettability of the ITO surface.[1][4]

Deposition of Interfacial Layers

For Conventional Architecture (HTL Deposition):

- A solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is typically used as the HTL.
- Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds.



Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes in air.[4]

For Inverted Architecture (ETL Deposition):

- A common ETL is a zinc oxide (ZnO) nanoparticle solution.
- Prepare the ZnO precursor solution from zinc acetate dihydrate and ethanolamine in 2methoxyethanol.[5]
- Spin-coat the ZnO solution at 2000-4000 rpm for 30-40 seconds.
- Anneal the substrates at 180-200°C for 30-60 minutes.[5]

Active Layer Preparation and Deposition

The active layer is a bulk heterojunction (BHJ) blend of a donor polymer and the **ITIC-Th** acceptor.

- Solution Preparation:
 - Dissolve the donor polymer (e.g., PTB7-Th or PBDB-T) and ITIC-Th in a suitable solvent such as chloroform (CF), chlorobenzene (CB), or o-xylene.[5][6][7]
 - The typical donor:acceptor weight ratio is 1:1 to 1:1.5.[5][6]
 - The total concentration of the solids is generally in the range of 10-20 mg/mL.[5][8]
 - Additives can be used to optimize the active layer morphology. Common additives include 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) at a concentration of 0.5-5% by volume.[5][8]
 - Stir the solution overnight in a nitrogen-filled glovebox to ensure complete dissolution.
- Spin-Coating:
 - Filter the active layer solution through a 0.2 or 0.45 μm PTFE syringe filter.
 - Spin-coat the solution onto the previously prepared substrates (with either HTL or ETL) at speeds ranging from 1000-3000 rpm for 30-60 seconds.[5][8] The exact speed will



determine the thickness of the active layer, which is typically targeted to be around 100 nm.[8]

Annealing:

- Thermal annealing of the active layer is often performed to optimize the morphology and improve device performance.
- Anneal the films at temperatures ranging from 80°C to 120°C for 5-10 minutes.[8]

Deposition of Top Electrode

The final step is the deposition of the top electrode via thermal evaporation in a high vacuum chamber (typically $< 1 \times 10^{-6}$ mbar).[6]

- For Conventional Architecture: A low work function metal like Calcium (Ca) or Aluminum (Al) is used as the cathode. Often a bilayer of Ca/Al or LiF/Al is deposited.[4]
- For Inverted Architecture: A high work function metal like Molybdenum Oxide (MoOx) followed by Silver (Ag) or Gold (Au) is used as the anode.[6]
- The thickness of the layers is typically around 10-30 nm for the buffer layer (Ca, LiF, MoO_×) and 80-100 nm for the metal electrode (Al, Ag, Au).[4][6]

Device Characterization Current Density-Voltage (J-V) Characteristics

- The J-V characteristics are measured using a solar simulator under standard test conditions (STC): 100 mW/cm² irradiance with an AM 1.5G spectrum.
- A source measure unit (SMU) is used to apply a voltage bias and measure the resulting current.
- From the J-V curve, the key photovoltaic parameters are extracted:
 - Open-circuit voltage (Voc)
 - Short-circuit current density (Jsc)



- Fill factor (FF)
- Power conversion efficiency (PCE)

External Quantum Efficiency (EQE)

- EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of collected charge carriers to incident photons at a specific wavelength.
- This measurement is performed using a dedicated EQE system with a light source, monochromator, and lock-in amplifier.

Morphology Characterization

- Atomic Force Microscopy (AFM): AFM is used to investigate the surface morphology and phase separation of the active layer.[9] Tapping mode is commonly used to obtain both height and phase images, which can reveal the nanoscale domain structures.[10]
- Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging of the bulk heterojunction morphology.[9] Sample preparation for TEM typically involves floating the active layer off the substrate onto a TEM grid.[9]

Data Presentation

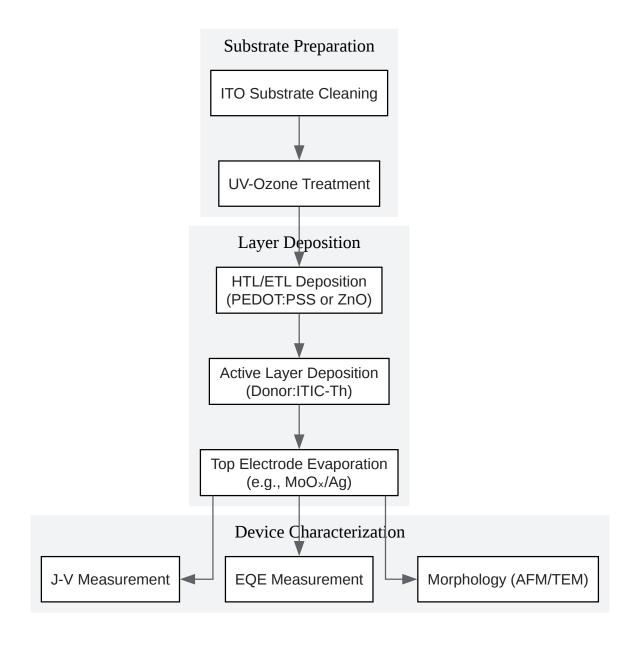
The following tables summarize typical performance parameters for **ITIC-Th** based organic solar cells with different donor polymers and device architectures.



Donor Polym er	Accept or	Archit ecture	Solven t Additiv e	PCE (%)	Voc (V)	Jsc (mA/c m²)	FF (%)	Refere nce
PTB7- Th	ITIC-Th	Inverted	-	8.5	-	-	-	[11]
PBDB-	ITIC	Inverted	-	9.37	0.90	14.83	69.84	[12]
PTB7- Th	ITIC	Inverted	p- anisald ehyde	8.20	-	-	-	[6]
PBDB-	ITIC-M	Inverted	DIO	10.20	0.916	16.88	65.33	[8]
PBDB- T-SF	IT-4F	-	-	12.0	-	-	71.0	[13]

Visualizations Experimental Workflow



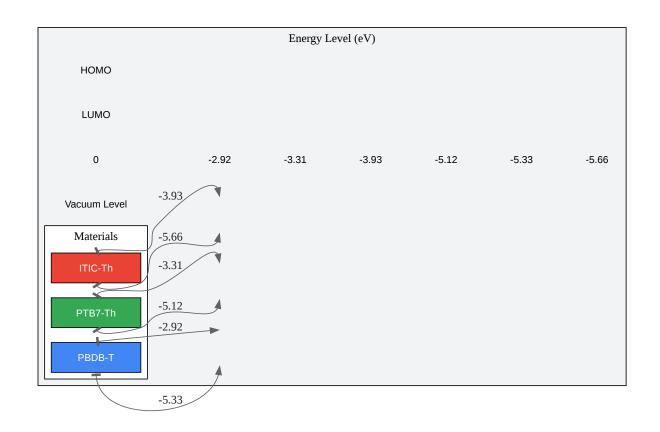


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Caption: Experimental workflow for **ITIC-Th** based organic solar cell fabrication.

Energy Level Diagram





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Caption: Energy level diagram of common donor polymers and ITIC-Th.

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